molecular formula C13H18N2S B2900536 N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 519150-59-5

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2900536
CAS No.: 519150-59-5
M. Wt: 234.36
InChI Key: DTWBRZXERQPAAF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4,5-dihydrothiazole core substituted with two methyl groups at the 4-position and an aromatic 2,4-dimethylphenyl group attached via the amine moiety.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-9-5-6-11(10(2)7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWBRZXERQPAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(CS2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the thiazole intermediate with 2,4-dimethylphenyl isocyanate or a similar reagent to introduce the desired phenyl group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atom, potentially converting the thiazole ring into a more saturated structure.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Potential Applications in Drug Development

  • Antimicrobial Agents : Given the presence of the sulfonamide group, this compound could be explored as a potential antimicrobial agent.
  • Anticancer Research : The nitro group may also contribute to the compound's reactivity, allowing for the development of novel anticancer agents through targeted drug design and synthesis.

Chemical Reactivity and Synthesis

The chemical reactivity of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can be attributed to its functional groups:

  • Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions, potentially leading to the development of new derivatives with enhanced biological activity.
  • Reduction Reactions : The nitro group can undergo reduction, which may be utilized in synthetic pathways to create more complex molecules.

Synthesis Overview

The synthesis typically involves multiple steps that may vary based on specific laboratory protocols. Understanding these pathways is crucial for optimizing yield and purity in research applications.

Comparative Analysis with Related Compounds

To highlight the uniqueness of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetateSimilar sulfonamide and ester groupsDifferent nitro substitution pattern
N-(4-nitrophenyl)acetamideAromatic amide structureLacks sulfonamide functionality
2-Chloro-N-(4-methylphenyl)acetamideContains a chloro groupNo nitro or sulfonamide groups

This table illustrates how the combination of chlorination, nitration, and sulfonamide functionalities in Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate may confer distinct biological properties not found in similar compounds.

Industrial Applications

While specific industrial applications for Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate have not been extensively documented, its potential as a chemical intermediate in pharmaceutical synthesis suggests broader implications in the chemical industry. The compound could serve as a building block for more complex molecules used in various applications, including agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key structural analogs, highlighting differences in substituents, molecular formulas, weights, and reported activities:

Compound Name (CAS No.) Phenyl Substituent Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
N-(2,4-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine 2,4-dimethyl 4,4-dimethyl (4,5-dihydro) C₁₃H₁₈N₂S 234.36* Not explicitly reported; inferred bioactivity from analogs
N-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (158632-88-3) 2,5-dimethoxy None (4,5-dihydro) C₁₁H₁₄N₂O₂S 238.30 No reported activity; used in synthesis studies
N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (519150-60-8) 2-ethoxy 4,4-dimethyl (4,5-dihydro) C₁₃H₁₈N₂OS 250.36 Marketed as a versatile small-molecule scaffold
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (N/A) 2,4-dichloro None (fully aromatic) C₉H₆Cl₂N₂S 245.13 Antifungal, antibacterial
N-(2-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (725710-46-3) 2-chloro 4,4-dimethyl (4,5-dihydro) C₁₁H₁₃ClN₂S 240.75 No reported activity; available commercially

*Molecular weight calculated based on structural formula.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): Enhance lipophilicity and may improve membrane permeability. For example, the 2,4-dimethylphenyl group in the target compound likely increases solubility in organic solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., chloro): Improve stability and may enhance binding to biological targets. The dichlorophenyl analog (CAS N/A) exhibits notable antifungal activity .

Synthetic Routes :

  • Thiazol-2-amine derivatives are commonly synthesized via cyclization reactions. For instance, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine was prepared using a cyclization protocol similar to that used for trimethylphenyl analogs .
  • Electrophilic substitution and condensation reactions are also employed, as seen in the synthesis of nitro-substituted thiazoles .

Physical and Chemical Properties

  • Melting Points/Stability: Limited data is available, but crystal structure analyses of analogs (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine) reveal planar aromatic systems with intermolecular hydrogen bonding, which may influence melting points and solubility .
  • Commercial Availability : Several analogs, including the 2-chloro and 2-ethoxy derivatives, are available from suppliers like Ambeed and Toronto Research Chemicals, indicating industrial relevance .

Biological Activity

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N2S
Molecular Weight: 234.36 g/mol
CAS Number: 519150-59-5

The compound features a thiazole ring that is known for its versatility in medicinal chemistry. The presence of dimethyl groups on both the phenyl and thiazole rings enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thioketones with amines under controlled conditions. The process can be optimized to yield high purity and yield.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that thiazole compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The anticancer potential of thiazole derivatives is noteworthy. In vitro studies have shown that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as Caco-2 (human colorectal adenocarcinoma cells) and A549 (human lung carcinoma cells). For example, compounds with specific substitutions on the thiazole ring demonstrated IC50 values significantly lower than standard chemotherapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Dimethyl groups on phenyl ring Enhance lipophilicity and cellular uptake
Thiazole ring Essential for antimicrobial and anticancer activity
Positioning of substituents Critical for interaction with biological targets

Studies indicate that the presence of electron-donating groups at specific positions on the phenyl ring increases the compound's potency against various pathogens .

Case Studies

  • Antimicrobial Efficacy:
    A study conducted by researchers evaluated the antimicrobial activity of several thiazole derivatives against drug-resistant bacterial strains. This compound was included in this evaluation and exhibited significant inhibition zones against MRSA .
  • Cytotoxicity Testing:
    In another investigation focusing on anticancer properties, this compound was tested alongside other thiazole derivatives. Results indicated a reduction in cell viability in treated Caco-2 cells compared to controls .

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